7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
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Overview
Description
7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and piperazine moieties in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as norfloxacin, are known to targetDNA gyrase , an enzyme involved in DNA replication .
Mode of Action
It is suggested that similar compounds may have a new binding mode to dna gyrase, allowing for a more potent antibacterial effect .
Biochemical Pathways
It is suggested that similar compounds may affect the dna replication process by interacting with dna gyrase .
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Preparation Methods
The synthesis of 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperazine moiety: This step involves the reaction of the quinazoline intermediate with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.
Incorporation of the trimethylpyrimidinyl group: This can be achieved through nucleophilic substitution reactions, using appropriate pyrimidine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyrimidine positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine or pyrimidine moieties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It has been investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Medicine: The compound shows promise as an antimicrobial and anticancer agent, with studies demonstrating its efficacy against various bacterial strains and cancer cell lines.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the trimethylpyrimidinyl group, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-12-13(2)23-14(3)24-18(12)25-6-8-26(9-7-25)19-16-5-4-15(20)10-17(16)21-11-22-19/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDZCYFASGXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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